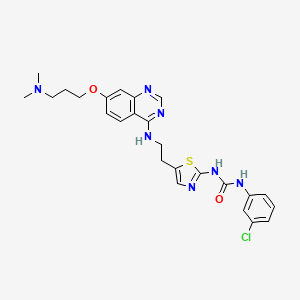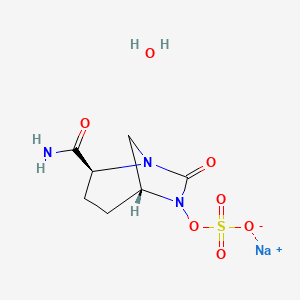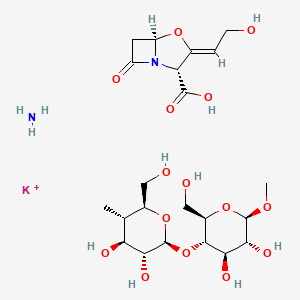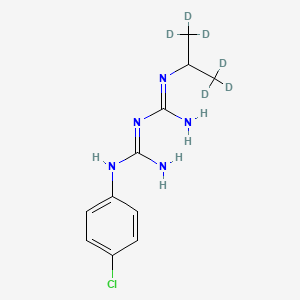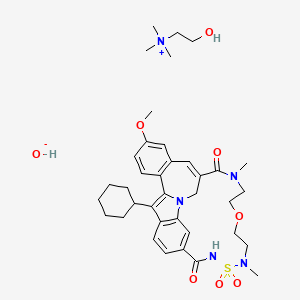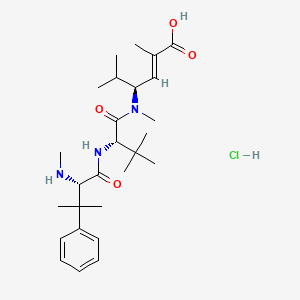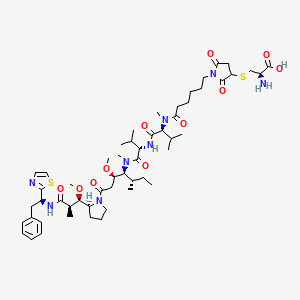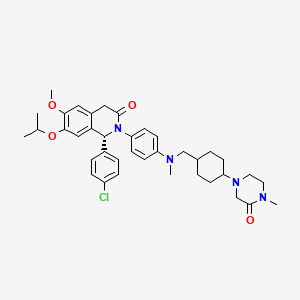
AZD-9291 dimesylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AZD-9291 dimesylate is a potent and selective mutated forms EGFR inhibitor(Exon 19 deletion EGFR IC50=12.92 nM, L858R/T790M EGFR IC50= 11.44 nM, wild type EGFR IC50= 493.8 nM). Exon 19 deletion EGFR AZD-9291 is a third-generation EGFR inhibitor, showed promise in preclinical studies and provides hope for patients with advanced lung cancers that have become resistant to existing EGFR inhibitors. AZD9291 is highly active in preclinical models and is well tolerated in animal models. It inhibits both activating and resistant EGFR mutations while sparing the normal form of EGFR that is present in normal skin and gut cells, thereby reducing the side effects encountered with currently available medicines.
Aplicaciones Científicas De Investigación
Development and Optimization in Synthesis
- AZD-9291, as an irreversible epidermal growth factor receptor kinase inhibitor, has seen significant development in its synthesis. A study by Holmes et al. (2016) detailed the application of self-optimising flow reactors for its synthesis, indicating a significant advancement in the efficient production of this compound Holmes et al., 2016.
Application in Treatment Strategies
- AZD-9291's role in treatment strategies, particularly for non-small cell lung cancer (NSCLC), is noteworthy. Wang et al. (2020) discussed its use in enhancing anti-brain metastasis from NSCLC, showcasing its potential in addressing complex cancer treatment challenges Wang et al., 2020.
Molecular and Biochemical Studies
- In the realm of molecular and biochemical research, the drug's interaction with other biological elements has been a subject of study. For instance, Albeck et al. (2008) examined antizyme inhibitor (AzI) and its structural basis, which is relevant for understanding the broader biochemical implications of compounds like AZD-9291 Albeck et al., 2008.
Role in Gene Expression and Molecular Pathways
- AZD-9291's influence on gene expression and molecular pathways has also been a key area of research. Tsai et al. (2014) described the use of dimeric CRISPR RNA-guided FokI nucleases for genome editing, where the specificity and efficiency of such processes can be significantly impacted by compounds like AZD-9291 Tsai et al., 2014.
Applications in Targeted Therapy
- AZD-9291's application in targeted therapy, especially in the context of cancer treatment, represents a significant area of ongoing research. Hong et al. (2015) demonstrated the efficacy of antisense oligonucleotide AZD9150 in inhibiting STAT3, indicating a new direction in cancer treatment where AZD-9291 may play a role Hong et al., 2015.
Influence on Cellular Processes and Enzymatic Activity
- The impact of AZD-9291 on various cellular processes and enzymatic activities has been a focus in scientific studies. Chen et al. (2005) explored the characterization of an azoreductase from Staphylococcus aureus, a process potentially influenced by the presence of drugs like AZD-9291 Chen et al., 2005.
Propiedades
Fórmula molecular |
C30H41N7O8S2 |
|---|---|
Peso molecular |
691.82 |
Sinónimos |
(Z)-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylimidic acid compound with methanesulfonic acid (1:2) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(difluoromethoxy)-4-(1,3-oxazol-5-yl)phenyl]-D-leucinamide](/img/structure/B1149921.png)
